molecular formula C32H27N3O5S B11977217 methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11977217
M. Wt: 565.6 g/mol
InChI Key: FYNVKMAQEJSRTM-SGEDCAFJSA-N
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Description

Methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylbenzyl positions, using reagents like halides or amines.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various ring structures

Scientific Research Applications

Methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C32H27N3O5S

Molecular Weight

565.6 g/mol

IUPAC Name

methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H27N3O5S/c1-18-9-11-20(12-10-18)17-34-24-8-6-5-7-23(24)26(29(34)36)28-30(37)35-27(21-13-15-22(39-3)16-14-21)25(31(38)40-4)19(2)33-32(35)41-28/h5-16,27H,17H2,1-4H3/b28-26-

InChI Key

FYNVKMAQEJSRTM-SGEDCAFJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(C(=C(N=C5S4)C)C(=O)OC)C6=CC=C(C=C6)OC)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(C(=C(N=C5S4)C)C(=O)OC)C6=CC=C(C=C6)OC)C2=O

Origin of Product

United States

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